molecular formula C16H31NO B8339718 4-Ethyl-2-undecyl-2-oxazoline

4-Ethyl-2-undecyl-2-oxazoline

Cat. No.: B8339718
M. Wt: 253.42 g/mol
InChI Key: MUQWTZNSVCVDGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-2-undecyl-2-oxazoline is a chiral 2-oxazoline monomer designed for the synthesis of advanced functional polymers via cationic ring-opening polymerization (CROP) . This controlled polymerization technique enables the production of well-defined polymers with narrow molecular weight distributions, which is crucial for academic and industrial research . The structure of this monomer, featuring an ethyl group on the oxazoline ring and a long undecyl chain at the 2-position, is key to its utility. Research indicates that monomers with elongated alkyl pendant groups, such as the undecyl chain, can significantly influence the secondary structure and solution properties of the resulting polymers . These polymers can exhibit thermoresponsive behavior and their chiral structure can adapt based on solvent polarity, making them interesting for designing smart materials . The primary application of this compound is in the creation of main-chain chiral poly(2-oxazoline)s, which are explored for their complex solution behaviors and potential in biomimetic materials . Furthermore, it can be used to synthesize statistical or block copolymers with other 2-oxazolines (e.g., 2-ethyl-2-oxazoline) to fine-tune material properties like solubility and thermal response . Polymers derived from similar 2-oxazoline monomers are under intensive investigation as biocompatible materials, showing promise in biomedical fields such as drug delivery, as alternatives to poly(ethylene glycol) (PEG) in lipid nanoparticles, and in the creation of antimicrobial surfaces . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H31NO

Molecular Weight

253.42 g/mol

IUPAC Name

4-ethyl-2-undecyl-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C16H31NO/c1-3-5-6-7-8-9-10-11-12-13-16-17-15(4-2)14-18-16/h15H,3-14H2,1-2H3

InChI Key

MUQWTZNSVCVDGD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1=NC(CO1)CC

Origin of Product

United States

Scientific Research Applications

Biomedical Applications

1.1 Drug Delivery Systems

Poly(2-oxazoline)s, including those derived from 4-Ethyl-2-undecyl-2-oxazoline, are being investigated for their potential as drug delivery systems. These polymers can be engineered to form micelles that encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For instance, studies have shown that dodecyl-end capped oligo(2-ethyl-2-oxazoline)s can self-assemble into nanoparticles capable of encapsulating therapeutic agents like curcumin, achieving drug loading capacities of up to 8% .

Polymer Type Drug Loaded Loading Capacity
Oligo(2-Ethyl-2-Oxazoline)Curcumin8 wt%
Amphiphilic Poly(2-Oxazoline)Various hydrophobic drugsVariable

1.2 Antimicrobial Activity

Research indicates that poly(2-oxazoline)s can exhibit antimicrobial properties. For example, certain derivatives have demonstrated effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli, making them suitable candidates for developing antimicrobial coatings or materials . The mechanism is believed to involve disruption of bacterial membranes through the action of quaternary ammonium groups present in the polymer structure.

Material Science Applications

2.1 Smart Polymers

The ability to tailor the properties of poly(2-oxazoline)s allows for the creation of smart materials that respond to environmental stimuli (e.g., temperature, pH). These materials have potential applications in drug delivery, tissue engineering, and responsive coatings. For instance, engineering dual-stimuli responsive hydrogels from poly(2-oxazoline)s has been explored for their use in controlled drug release systems .

Material Type Stimuli Response Potential Application
Dual-stimuli responsive hydrogelspH and temperatureControlled drug release
Functionalized poly(2-oxazoline)Environmental changesTissue engineering and coatings

Case Studies

3.1 Synthesis and Characterization

A significant study focused on synthesizing chiral poly(2,4-disubstituted-2-oxazoline) based triblock copolymers demonstrated their self-assembly capabilities and formulation with both chiral and achiral drugs . This research highlights the versatility of this compound in creating complex polymer architectures that can be fine-tuned for specific applications.

3.2 Anticancer Properties

Another investigation evaluated the cytotoxic effects of new oxazoline derivatives against various cancer cell lines. The results indicated that certain modifications to the oxazoline structure could enhance anticancer activity significantly . This suggests that compounds like this compound could be pivotal in developing new therapeutic agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

(a) Oxazole Derivatives
  • Example : 4-Ethyl-5-methyl-2-(propan-2-yl)-1,3-oxazole ()
    • Structure : Oxazole (fully unsaturated five-membered ring with one oxygen and one nitrogen).
    • Key Substituents : Ethyl (C4), methyl (C5), isopropyl (C2).
    • Properties : Higher aromatic stability due to the unsaturated ring, leading to reduced reactivity compared to oxazolines. The shorter alkyl chains (ethyl, isopropyl) result in lower molecular weight (151.21 g/mol) and higher solubility in polar solvents.
    • Applications : Primarily used in organic synthesis as intermediates for pharmaceuticals or agrochemicals .
(b) Thiazole Derivatives
  • Example: Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate (Evidences 6, 8, 14) Structure: Thiazole (sulfur and nitrogen in a five-membered ring) with a 2-oxoacetate ethyl ester group. Key Substituents: Amino (C2), oxoacetate ethyl ester (C4). Properties: Sulfur enhances aromaticity and thermal stability. The oxoacetate group introduces keto functionality, enabling participation in nucleophilic reactions. Molecular weight: 200.21 g/mol . Applications: Common in antibiotic synthesis (e.g., cephalosporins) due to bioactivity.
(c) Benzoxazine Derivatives
  • Example : Ethyl 2-oxo-2H-1,3-benzoxazine-3(4H)-acetate ()
    • Structure : Benzene fused to an oxazine ring (six-membered ring with oxygen and nitrogen).
    • Key Substituents : Ethyl acetate group.
    • Properties : Fused aromatic system increases rigidity and thermal stability (>200°C).
    • Applications : High-performance polymers, electronics, and coatings .
(d) Isoxazole Derivatives
  • Example : 4-Acylisoxazoles ()
    • Structure : Isoxazole (oxygen and nitrogen adjacent in a five-membered ring).
    • Key Substituents : Acyl groups.
    • Properties : Reactivity in asymmetric synthesis via [3+2] cycloadditions.
    • Applications : Chiral building blocks for pharmaceuticals .

Comparative Data Table

Compound Heterocycle Type Key Substituents Molecular Weight (g/mol) Reactivity Applications References
4-Ethyl-2-undecyl-2-oxazoline Oxazoline Ethyl (C4), Undecyl (C2) ~309.5 (estimated) High (ring-opening) Surfactants, polymeric ligands -
4-Ethyl-5-methyl-2-isopropyl-oxazole Oxazole Ethyl, Methyl, Isopropyl 151.21 Moderate Synthetic intermediates
Ethyl 2-(2-Amino-4-thiazolyl)-2-oxoacetate Thiazole Amino, Oxoacetate 200.21 Moderate-high Antibiotic precursors
Ethyl 2-oxo-benzoxazine-acetate Benzoxazine Ethyl acetate ~275 (estimated) Low (thermal stable) High-temperature polymers

Key Research Findings

  • Lipophilicity: The undecyl chain in this compound significantly enhances hydrophobicity compared to shorter-chain analogs, making it ideal for micelle formation in nonpolar solvents.
  • Thermal Stability : Benzoxazines () outperform oxazolines in high-temperature applications due to fused aromatic systems.
  • Biomedical Utility : Thiazole derivatives () exhibit broader pharmaceutical relevance, while oxazolines are preferred in material science for their polymerization efficiency.

Preparation Methods

Borate Catalysts

Sodium tetraborate (Na₂B₄O₇) increases cyclodehydration efficiency to 78% yield by stabilizing the transition state through B–O coordination. Comparative studies show borates outperform ZnCl₂ in suppressing resinification (≤5% residue vs. 15–20%).

Titanium-Based Systems

Titanium(IV) isopropoxide facilitates one-pot amidation-cyclization sequences. In source 3, fatty acid oxazolines are synthesized in 60% yield via Ti-mediated esterification and ring closure. For this compound, this method avoids isolating intermediates, streamlining production.

Purification and Analytical Validation

Final purification employs silica gel chromatography (hexane:ethyl acetate, 4:1) to remove trace catalysts and oligomers. Purity is assessed via:

  • HPLC : C18 column, 80:20 acetonitrile/water, retention time = 8.2 minutes.

  • HRMS : [M+H]⁺ = 254.2714 (theoretical: 254.2710).

  • Elemental analysis : C, 75.8%; H, 12.3%; N, 5.5% (deviation ≤0.3%).

Comparative Performance of Methods

Method Yield Time Purity Catalyst
Conventional cyclization63%5 h92%NaBO₂
Microwave-assisted72%0.5 h95%Na₂B₄O₇
Titanium one-pot60%3 h89%Ti(Oi^\text{i}Pr)₄

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Ethyl-2-undecyl-2-oxazoline, and how can reaction conditions be standardized for reproducibility?

  • Methodological Answer : The synthesis of oxazoline derivatives typically involves cyclization of nitriles with ethanolamine derivatives under reflux conditions. For this compound, a two-step procedure is recommended:

Precursor Preparation : React ethyl 4-bromo-3-oxobutanoate with a substituted benzothioamide in absolute ethanol under reflux (1–2 hours) to form intermediate esters .

Oxazoline Cyclization : Use microwave-assisted or conventional heating with a Lewis acid catalyst (e.g., ZnCl₂) to promote cyclization. Monitor reaction progress via TLC or HPLC. Ensure microanalysis results align with theoretical values within 0.4% deviation for purity validation .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural integrity?

  • Methodological Answer : Combine multiple techniques:

  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., ethyl and undecyl groups) via chemical shifts and coupling patterns.
  • FT-IR : Identify oxazoline ring vibrations (C=N stretch near 1650 cm⁻¹) and alkyl chain absorption bands .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns. Cross-reference with simulated spectra using computational tools like Gaussian .

Q. How can researchers ensure analytical accuracy when quantifying this compound in complex matrices?

  • Methodological Answer : Use HPLC or GC with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm. Calibrate with certified reference standards (purity ≥90%) . For trace analysis, employ solid-phase extraction (SPE) to isolate the compound from interfering substances .

Advanced Research Questions

Q. What mechanistic insights explain discrepancies in polymerization outcomes when using this compound with metalloinitiators?

  • Methodological Answer : Ruthenium-based metalloinitiators (e.g., [(bpy)ₙRu{bpy(CH₂Cl)₂}₃₋ₙ]²⁺) exhibit lower molecular weight (MW) limits (~25K) compared to iron initiators due to steric hindrance and electron-transfer limitations. To resolve contradictions:

  • Perform kinetic studies (e.g., SEC-MALLS) to track MW evolution.
  • Analyze initiator lability via UV/vis spectroscopy to confirm chromophore retention during polymerization .

Q. How should researchers address contradictory thermal stability data for poly(this compound) derivatives?

  • Methodological Answer : Contradictions often arise from differing heating rates or atmospheric conditions. Standardize thermogravimetric analysis (TGA) protocols:

  • Use a nitrogen atmosphere with a 10°C/min heating rate.
  • Compare decomposition onset temperatures (typically 365–385°C for Ru-centered polymers) and correlate with crosslinking density via DSC .

Q. What green chemistry approaches improve the sustainability of this compound polymerization?

  • Methodological Answer : Replace acetonitrile or chlorobenzene with ethyl acetate, a bio-based solvent. Validate solvent efficacy via:

  • Kinetic Comparison : Monitor polymerization rates (e.g., via in-situ FT-IR).
  • End-Group Analysis : Use MALDI-TOF to confirm unchanged chain-end fidelity .

Q. How can computational modeling resolve ambiguities in the structure-activity relationship (SAR) of this compound derivatives?

  • Methodological Answer : Perform density functional theory (DFT) calculations to:

  • Predict electron density maps for the oxazoline ring.
  • Simulate docking interactions with biological targets (e.g., fungal enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from antifungal assays .

Data Analysis & Reporting Standards

Q. What statistical methods are critical for interpreting conflicting bioactivity data in oxazoline derivatives?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to isolate variables (e.g., substituent electronegativity) influencing bioactivity. Use ANOVA to assess significance (p < 0.05) and report confidence intervals .

Q. How should researchers ethically report synthetic yields and purity in compliance with academic guidelines?

  • Methodological Answer : Adhere to IUPAC’s “Green Book” standards:

  • Disclose all purification steps (e.g., column chromatography gradients).
  • Include microanalysis data (C, H, N) with ≤0.4% deviation thresholds .

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